molecular formula C6H5BrN2O2 B2368283 2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone CAS No. 1688629-25-5

2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone

Cat. No. B2368283
CAS RN: 1688629-25-5
M. Wt: 217.022
InChI Key: CBHUPLPQIDWMKR-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone” is an organic compound with the molecular weight of 217.02 . It was first synthesized by researchers at the University of South Florida.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2 . This indicates that the compound has a bromine atom attached to the first carbon of the ethanone group, and a 5-hydroxypyrimidin-2-yl group attached to the second carbon of the ethanone group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.02 . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

Synthesis of Derivatives and Biological Activities

  • Synthesis of New Derivatives : The compound 2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone has been utilized in the synthesis of various derivatives. For instance, Abdel-Aziz et al. (2011) described the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives from similar brominated compounds. These compounds showed significant immunosuppressive and immunostimulatory activities towards macrophages and T-lymphocytes, indicating their potential in immunological research and therapy (Abdel-Aziz et al., 2011).

  • Large-Scale Synthesis for Drug Development : Research by Morgentin et al. (2009) focused on the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. This synthesis method could be beneficial for producing compounds for pharmaceutical research and development (Morgentin et al., 2009).

  • Potential Anti-Cancer Properties : A study by Chandru et al. (2008) synthesized novel substituted dienone pyridine ethanone curcumin analogues, demonstrating tumor growth inhibition and antiangiogenic effects. This indicates the potential application of 2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone derivatives in cancer research (Chandru et al., 2008).

  • Synthesis of α,β-Unsaturated Ketones : The work by Curti et al. (2007) demonstrated a method to synthesize α,β-unsaturated ketones, which are useful in organic synthesis and pharmaceutical research. This method involved the reaction of 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, showcasing the versatility of brominated compounds in chemical synthesis (Curti et al., 2007).

properties

IUPAC Name

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHUPLPQIDWMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1688629-25-5
Record name 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one
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